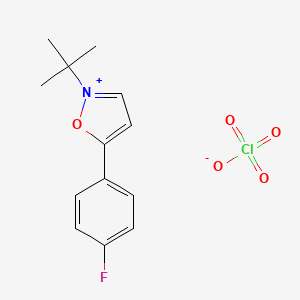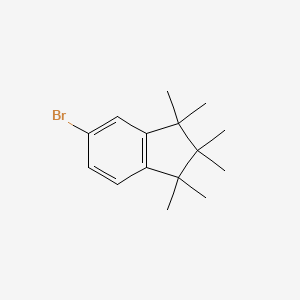![molecular formula C32H46O5 B12639752 Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate CAS No. 920982-15-6](/img/structure/B12639752.png)
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate is an organic compound with a complex structure that includes a hexadecyl chain, a benzoate group, and a formyl-methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Hexadecyl 4-[(4-carboxy-2-methoxyphenoxy)methyl]benzoate.
Reduction: Hexadecyl 4-[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate.
Substitution: Hexadecyl 4-[(4-formyl-2-alkoxyphenoxy)methyl]benzoate.
Scientific Research Applications
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenoxy moiety may interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but with an ethyl ester instead of a hexadecyl ester.
Methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but with a methyl ester instead of a hexadecyl ester.
Uniqueness
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and specialty chemical formulations .
Properties
CAS No. |
920982-15-6 |
|---|---|
Molecular Formula |
C32H46O5 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate |
InChI |
InChI=1S/C32H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-32(34)29-20-17-27(18-21-29)26-37-30-22-19-28(25-33)24-31(30)35-2/h17-22,24-25H,3-16,23,26H2,1-2H3 |
InChI Key |
KAFPTMYPJQTKHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


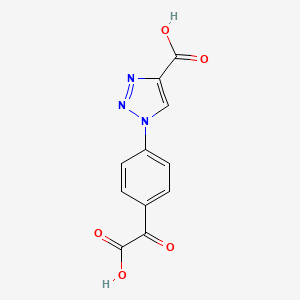
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
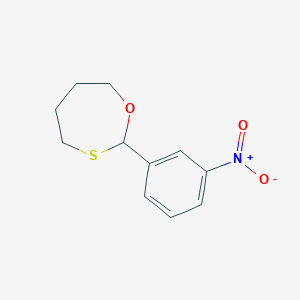
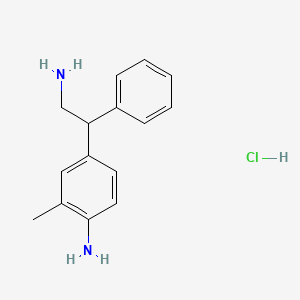
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
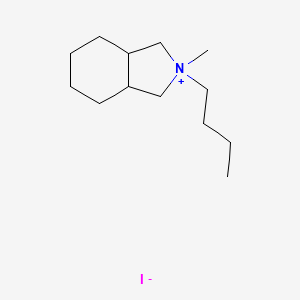
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)
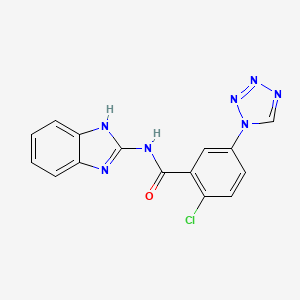
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
